molecular formula C20H16O4 B282093 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran

4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran

Cat. No. B282093
M. Wt: 320.3 g/mol
InChI Key: MGFGMEIWGMUJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran, also known as TMBF, is a compound that has gained attention in the scientific community due to its potential applications in various fields. TMBF is a heterocyclic compound that contains a benzofuran ring and three furyl groups. It has a molecular formula of C19H16O3 and a molecular weight of 292.33 g/mol.

Mechanism of Action

The mechanism of action of 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran is not fully understood. However, it is believed that 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran exerts its effects through the inhibition of certain enzymes and the modulation of various signaling pathways.
Biochemical and Physiological Effects
4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran has also been found to inhibit the production of pro-inflammatory cytokines and to reduce the activation of certain transcription factors.

Advantages and Limitations for Lab Experiments

One of the advantages of 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for further development as a drug. However, one of the limitations of 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran is that its mechanism of action is not fully understood, which may hinder its development as a drug.

Future Directions

There are several future directions for research on 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran. One area of interest is in the development of 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran-based drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Another area of interest is in the study of the mechanism of action of 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran, which may lead to the development of new drugs with similar properties. Additionally, further research is needed to determine the optimal dosage and administration of 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran for therapeutic use.

Synthesis Methods

4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran can be synthesized through a multistep process that involves the reaction of 2-furylcarbinol with salicylaldehyde in the presence of a catalyst to form 4-(2-furyl)-3-buten-2-one. This intermediate product is then reacted with 2-furylcarbinol and acetic anhydride to form 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran.

Scientific Research Applications

4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran has been found to have potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs. 4,4,7-Tri(2-furyl)-4,5,6,7-tetrahydro-1-benzofuran has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been found to inhibit the growth of certain bacteria and fungi.

properties

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

4,4,7-tris(furan-2-yl)-6,7-dihydro-5H-1-benzofuran

InChI

InChI=1S/C20H16O4/c1-4-16(21-10-1)14-7-9-20(17-5-2-11-22-17,18-6-3-12-23-18)15-8-13-24-19(14)15/h1-6,8,10-14H,7,9H2

InChI Key

MGFGMEIWGMUJPO-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1C3=CC=CO3)OC=C2)(C4=CC=CO4)C5=CC=CO5

Canonical SMILES

C1CC(C2=C(C1C3=CC=CO3)OC=C2)(C4=CC=CO4)C5=CC=CO5

Origin of Product

United States

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